7-Bromobenzo[d]oxazole-2-carboxylic acid - 944898-67-3

7-Bromobenzo[d]oxazole-2-carboxylic acid

Catalog Number: EVT-1812491
CAS Number: 944898-67-3
Molecular Formula: C8H4BrNO3
Molecular Weight: 242.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

  • Compound Description: This compound was synthesized and radiolabeled with [77Br] as a potential SPECT tracer for studying the N-methyl-D-aspartate (NMDA) receptor in the human brain. The radiolabeling process involved a non-isotopic nucleophilic halogen exchange, starting from 5-iodo-7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

2-Methylnaphtho[1,2-d]oxazole

  • Compound Description: This compound was synthesized from 1-amino-2-naphthol hydrochloride and acetic anhydride, followed by refluxing in nitrobenzene.

2-Phenylnaphtho[1,2-d]oxazole

  • Compound Description: This compound was synthesized from 1-amino-2-naphthol hydrochloride and benzoyl chloride.

9-Iodophenanthrene-3-carboxylic acid (UBP512)

  • Compound Description: UBP512 was identified as a positive allosteric modulator of NMDA receptors, selectively potentiating responses at GluN1/GluN2A receptors. It inhibits GluN1/GluN2C and GluN1/GluN2D receptors. Its action is not competitive with agonists and is not voltage-dependent.

9-Cyclopropylphenanthrene-3-carboxylic acid (UBP710)

  • Compound Description: UBP710 acts as a positive allosteric modulator with selectivity for both GluN1/GluN2A and GluN1/GluN2B NMDA receptors. Similar to UBP512, its mechanism of action is non-competitive and not voltage-dependent.

3,5-Dihydroxynaphthalene-2-carboxylic acid (UBP551)

  • Compound Description: UBP551 exhibits positive allosteric modulation selectively at GluN1/GluN2D NMDA receptors. It shares the non-competitive and voltage-independent mechanism of action with UBP512 and UBP710.

6-Bromo-2-oxo-2H-chromene-3-carboxylic acid (UBP608)

  • Compound Description: UBP608 acts as a selective negative allosteric modulator of NMDA receptors, inhibiting GluN1/GluN2A receptors with a 23-fold selectivity over GluN1/GluN2D receptors.

(2S,3S,4R,5R)-5-(6-(((7-Bromo-2-(dimethylamino)-4-((3-methylisoxazol-5-yl)methoxy)benzo[d]oxazol-5-yl)methyl)amino)-9H-purin-9-yl)-3,4-dihydroxy-N-methyltetrahydrofuran-2-carboxamide

  • Compound Description: This compound is a selective A3 adenosine receptor agonist designed to treat cardiac ischemia. It was synthesized from a modified adenosine and a benzoxazole amine fragment derived from nitroresorcinol.

7-Nitro-3-phenylisocoumarin

  • Compound Description: This compound was synthesized from 4-nitrostilbene-2-carboxylic acid and chlorine, followed by dehydrochlorination. It serves as a precursor for synthesizing other 7-substituted 3-phenylisocoumarins.

7-Amino-3-phenylisocoumarin

  • Compound Description: This compound was synthesized by reducing 7-nitro-3-phenylisocoumarin. It acts as a key intermediate for introducing various substituents at the 7-position of 3-phenylisocoumarin.

7-Chloro-3-phenylisocoumarin

  • Compound Description: This compound was synthesized from 7-amino-3-phenylisocoumarin via the Sandmeyer reaction. It serves as an example of a halogenated 3-phenylisocoumarin derivative.

7-Bromo-3-phenylisocoumarin

  • Compound Description: This compound was synthesized from 7-amino-3-phenylisocoumarin using the Sandmeyer reaction. It exemplifies another halogenated 3-phenylisocoumarin derivative.

Properties

CAS Number

944898-67-3

Product Name

7-Bromobenzo[d]oxazole-2-carboxylic acid

IUPAC Name

7-bromo-1,3-benzoxazole-2-carboxylic acid

Molecular Formula

C8H4BrNO3

Molecular Weight

242.03 g/mol

InChI

InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3H,(H,11,12)

InChI Key

HLHBIBCQALAVTP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Br)OC(=N2)C(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.